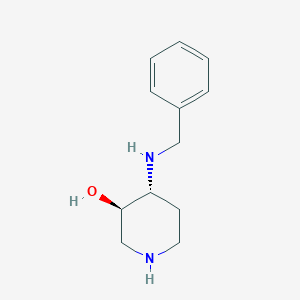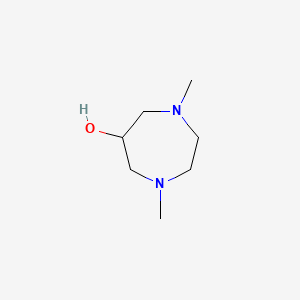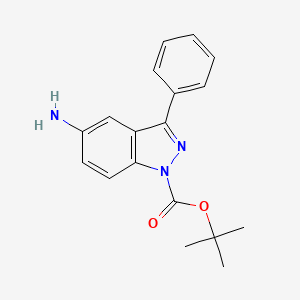
rac-(3R,4R)-4-(benzylamino)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4R)-4-(benzylamino)piperidin-3-ol: is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-(benzylamino)piperidin-3-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another method involves the use of diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines, which are then deprotected to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions are common strategies in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac-(3R,4R)-4-(benzylamino)piperidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: rac-(3R,4R)-4-(benzylamino)piperidin-3-ol is used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds .
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes and receptors .
Medicine: Piperidine derivatives, including this compound, are explored for their therapeutic potential in treating various diseases, including cancer and neurological disorders .
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial chemicals due to its versatile chemical properties .
Mechanism of Action
The mechanism of action of rac-(3R,4R)-4-(benzylamino)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The compound can also interact with receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Piperine: An alkaloid found in black pepper with a similar piperidine ring structure.
Piperidinone: A ketone derivative of piperidine.
Uniqueness: rac-(3R,4R)-4-(benzylamino)piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethylamino group enhances its ability to interact with various biological targets, making it a valuable compound in pharmaceutical research .
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(3R,4R)-4-(benzylamino)piperidin-3-ol |
InChI |
InChI=1S/C12H18N2O/c15-12-9-13-7-6-11(12)14-8-10-4-2-1-3-5-10/h1-5,11-15H,6-9H2/t11-,12-/m1/s1 |
InChI Key |
AHEIGAOSXRVHSH-VXGBXAGGSA-N |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1NCC2=CC=CC=C2)O |
Canonical SMILES |
C1CNCC(C1NCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Pyrrolo[2,3-c]pyridine-5-carboxamide,1-[(2,4-difluorophenyl)methyl]-n-hydroxy-3-[(2-methoxyethoxy)methyl]-n-methyl-](/img/structure/B8487076.png)
![4-[(3-hydroxypropyl)amino]-1,3-thiazol-2(5H)-one](/img/structure/B8487080.png)

![(2-{[4-(Chloromethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B8487103.png)


![1-[4-(6-Chloro-3-nitropyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B8487127.png)







